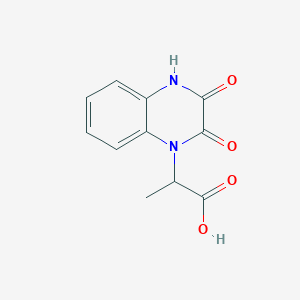
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with a carboxyethylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while substitution reactions could introduce various functional groups onto the quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features.
1-carboxyethylquinoxaline: Another derivative with a carboxyethyl group but differing in the position or oxidation state.
Uniqueness
2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is unique due to its specific substitution pattern and potential biological activities. Its distinct chemical structure may confer unique properties compared to other quinoxaline derivatives, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
137689-96-4 |
|---|---|
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
InChI-Schlüssel |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
Kanonische SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
Synonyme |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













